molecular formula C14H15NO4 B2448791 2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid CAS No. 1160248-19-0

2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid

Cat. No.: B2448791
CAS No.: 1160248-19-0
M. Wt: 261.277
InChI Key: IEQKKWDFAULJHW-UHFFFAOYSA-N
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Description

2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid is a complex organic compound that features both an indoline and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This reaction yields a tricyclic indole, which can be further modified to introduce the tetrahydropyran ring and carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. Reaction conditions often involve reflux in solvents like methanol or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways. The indoline and tetrahydropyran rings likely play a crucial role in these interactions, providing a unique binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Oxo-3-(tetrahydro-2H-pyran-4-yl)indoline-5-carboxylic acid apart is its combination of the indoline and tetrahydropyran rings, which provides unique chemical properties and potential for diverse applications. This dual-ring structure is less common and offers distinct advantages in terms of binding affinity and specificity in biochemical interactions.

Properties

IUPAC Name

3-(oxan-4-yl)-2-oxo-1,3-dihydroindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-13-12(8-3-5-19-6-4-8)10-7-9(14(17)18)1-2-11(10)15-13/h1-2,7-8,12H,3-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQKKWDFAULJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2C3=C(C=CC(=C3)C(=O)O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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